molecular formula C8H7N3 B8518202 6-Cyclopropylpyrazine-2-carbonitrile

6-Cyclopropylpyrazine-2-carbonitrile

Cat. No. B8518202
M. Wt: 145.16 g/mol
InChI Key: FKLQGEJFSYZTPF-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A suspension of 6-cyano-2-chloropyrazine (0.3 g, 2.1 mmol), (1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium (II) (153.6 mg, 0.21 mmol), potassium phosphate (1.3 g, 6.30 mmol) and cyclopropylboronic acid (0.184 mg, 2.1 mmol) in tetrahydrofuran (25 mL, nitrogen bubbled) was degassed for 15 min. using nitrogen. The reaction mixture was refluxed for 16 h. The reaction mixture was filtered through Celite and the filtrate was concentrated under reduced pressure. The crude material was purified via column chromatography (100-200 mesh silica gel, 5-20% ethyl acetate in petroleum ether) to afford 6-cyclopropylpyrazine-2-carbonitrile (250 mg, 50%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.184 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
153.6 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[C:7](Cl)[CH:6]=[N:5][CH:4]=1)#[N:2].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH:18]1(B(O)O)[CH2:20][CH2:19]1>O1CCCC1.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH:18]1([C:7]2[N:8]=[C:3]([C:1]#[N:2])[CH:4]=[N:5][CH:6]=2)[CH2:20][CH2:19]1 |f:1.2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(#N)C1=CN=CC(=N1)Cl
Name
potassium phosphate
Quantity
1.3 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.184 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
153.6 mg
Type
catalyst
Smiles
Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified via column chromatography (100-200 mesh silica gel, 5-20% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CN=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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